molecular formula C80H126O44 B092244 Gypsoside CAS No. 15588-68-8

Gypsoside

Cat. No.: B092244
CAS No.: 15588-68-8
M. Wt: 1791.8 g/mol
InChI Key: VJDBQMHOQSSGGS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Gipsoside primarily targets endothelial cells . These cells line the interior surface of blood vessels and lymphatic vessels, playing a crucial role in vascular biology. They are involved in many aspects of vascular function, including blood clotting, inflammation, and formation of new blood vessels.

Mode of Action

Gipsoside interacts with its targets by modulating mitochondria through the PI3K/Akt/Bad pathway . This pathway is crucial for cell survival and proliferation. By modulating this pathway, Gipsoside can inhibit apoptosis (programmed cell death) in endothelial cells .

Biochemical Pathways

The primary biochemical pathway affected by Gipsoside is the PI3K/Akt/Bad pathway . This pathway is involved in cell survival and proliferation. Gipsoside’s modulation of this pathway leads to the inhibition of endothelial cell apoptosis, which is particularly relevant in conditions such as atherosclerosis . Additionally, Gipsoside has been found to inhibit the Mitogen-Activated Protein Kinase (MAPK) mediated Nuclear Factor Kappa B (NF-κB) pathway . This pathway plays a significant role in inflammatory responses and is involved in cellular responses to stimuli such as stress.

Pharmacokinetics

It is known that gipsoside is a natural product , and like many other natural products, its bioavailability may be influenced by factors such as its formulation and the presence of other compounds.

Result of Action

Gipsoside has been found to possess neuroprotective, anticancer, antioxidant, anti-inflammatory, and anti-diabetic properties . It inhibits the proliferation of certain cancer cells in a dose- and time-dependent manner . Moreover, it has been shown to exert different cytotoxicity in cancer cells and normal cells, suggesting its potential use as a cancer preventive or treatment agent .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Gipsoside is primarily extracted from natural sources, specifically from Gypsophila paniculata L. The extraction process involves several steps, including water extraction, alcohol extraction, and supercritical fluid extraction . Among these, water extraction is the most commonly used method due to its simplicity and efficiency .

Industrial Production Methods: In industrial settings, the extraction of Gipsoside involves large-scale water extraction followed by purification processes such as chromatography to isolate the compound in its pure form. The use of supercritical fluid extraction is also gaining popularity due to its ability to produce high-purity extracts with minimal solvent residues .

Chemical Reactions Analysis

Types of Reactions: Gipsoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Gipsoside can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups .

Scientific Research Applications

Gipsoside has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Gipsoside is unique among triterpene saponins due to its specific molecular structure and biological activities. Similar compounds include:

In comparison to these compounds, Gipsoside stands out due to its higher potency and broader range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

6-[[8a-[5-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H126O44/c1-27-40(88)59(119-66-48(96)42(90)32(85)23-108-66)54(102)71(111-27)116-56-28(2)112-73(61(52(56)100)121-68-53(101)57(34(87)25-110-68)117-65-47(95)41(89)31(84)22-107-65)124-74(106)80-17-15-75(3,4)19-30(80)29-9-10-38-76(5)13-12-39(77(6,26-83)37(76)11-14-79(38,8)78(29,7)16-18-80)115-72-55(103)60(120-67-49(97)43(91)33(86)24-109-67)62(63(123-72)64(104)105)122-70-51(99)46(94)58(36(21-82)114-70)118-69-50(98)45(93)44(92)35(20-81)113-69/h9,26-28,30-63,65-73,81-82,84-103H,10-25H2,1-8H3,(H,104,105)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDBQMHOQSSGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(CO3)O)OC4C(C(C(CO4)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)C)O)OC1C(C(C(CO1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H126O44
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1791.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15588-68-8
Record name Gipsoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015588688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
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Q & A

Q1: What is the potential of gypsoside as a hepatoprotective agent?

A1: While this compound itself showed no protective effect, a related compound, glucuronogypsogenin (GG), demonstrated promising hepatoprotective activity in isolated rat hepatocytes exposed to various toxins. [] GG pre-treatment effectively normalized lactate dehydrogenase (LDH) leakage and adenosine triphosphate (ATP) content, suggesting protection against membrane damage and maintenance of cellular energy balance. [] This protective effect was observed against galactosamine, carbon tetrachloride, and erythromycin, albeit at different concentration ranges, suggesting a potential interaction of GG with hepatocyte membranes. []

Q2: What is the structure of this compound?

A2: this compound is a triterpene saponin. [, , , , , ] While the specific structural details, including molecular formula and weight, are not provided in these abstracts, several publications focus on elucidating its structure using various techniques. [, , , , , ] For instance, researchers have investigated the carbohydrate moiety of this compound [] and confirmed its identity as a triterpene saponin found in Gypsophila paniculata L. []

Q3: In which plant species can this compound be found?

A3: this compound has been identified in various plant species, including several from the Gypsophila genus, such as Gypsophila paniculata [], Gypsophila pacifica [], Gypsophila acutifolia [], and Gypsophila bicolor []. Additionally, it has been found in Acanthophyllum species [] and Saponaria officinalis. []

Q4: How does the structure of this compound relate to its biological activity?

A4: While the provided abstracts primarily focus on structural characterization and plant sources of this compound, one study investigated the hepatoprotective potential of glucuronogypsogenin (GG), a compound related to this compound. [] This suggests that the structural features of these molecules, specifically the aglycone portion (glucuronogypsogenin), may play a significant role in their biological activities. Further research is needed to fully understand the structure-activity relationship of this compound and its derivatives.

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